molecular formula C26H32N2O6 B13532829 N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine

N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine

Cat. No.: B13532829
M. Wt: 468.5 g/mol
InChI Key: OMARTFJGCFBTQW-MWTRTKDXSA-N
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Description

(2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butoxy group, a fluorenylmethoxycarbonyl-protected amino group, and a butanoic acid backbone, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the tert-butoxy group: The tert-butoxy group is introduced via a reaction with tert-butyl alcohol and an acid catalyst.

    Amidation: The protected amino group is then coupled with a butanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, it serves as a precursor for the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl group is commonly used in solid-phase peptide synthesis.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid: Similar structure but with a propanoic acid backbone.

    (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

The uniqueness of (2S,3R)-3-(tert-butoxy)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid lies in its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its fluorenylmethoxycarbonyl-protected amino group is particularly valuable in peptide synthesis, providing a balance between stability and reactivity.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2S,3R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C26H32N2O6/c1-16(34-26(2,3)4)23(24(30)31)28-22(29)13-14-27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,23H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t16-,23+/m1/s1

InChI Key

OMARTFJGCFBTQW-MWTRTKDXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

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